

# Z-Val-OMe: Chemical Structure, Properties, and Synthesis Guide

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## Compound of Interest

Compound Name: Z-Val-OMe

CAS No.: 24210-19-3

Cat. No.: B1625133

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## Executive Summary

**Z-Val-OMe** (N-Benzyloxycarbonyl-L-valine methyl ester) is a protected amino acid derivative widely utilized in organic synthesis and drug discovery. It features L-valine protected at the N-terminus with a benzyloxycarbonyl (Cbz or Z) group and at the C-terminus with a methyl ester. [1] This orthogonal protection strategy renders the molecule unreactive to self-coupling, making it an ideal building block for controlled peptide chain elongation and the synthesis of peptidomimetic drugs.

## Chemical Constitution & Structural Analysis

The molecule consists of three distinct functional domains: the lipophilic benzyloxycarbonyl (Z) protecting group, the central L-valine amino acid core, and the methyl ester moiety.

## Core Chemical Data

Parameter	Data
Chemical Name	N-Benzyloxycarbonyl-L-valine methyl ester
Common Synonyms	Z-Val-OMe; Cbz-L-Valine methyl ester
CAS Number	24210-19-3
Molecular Formula	C <sub>14</sub> H <sub>19</sub> NO <sub>4</sub>
Molecular Weight (Average)	265.31 g/mol
Monoisotopic Mass	265.1314 Da
SMILES	COC(=O)NC(=O)OCc1ccccc1
InChI Key	LKTVCURTNIUHBH-LBPRGKRZSA-N

## Structural Decomposition

The following diagram illustrates the connectivity of the Z-group, Valine core, and Methyl ester.



Figure 1: Structural decomposition of Z-Val-OMe showing orthogonal protection groups.

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## Physicochemical Profile

**Z-Val-OMe** typically exists as a low-melting solid. Its solubility profile is governed by the lipophilic Z-group, making it soluble in most organic solvents but insoluble in water.

Property	Value / Description
Physical State	White crystalline solid or powder
Melting Point	54 – 58 °C [1][2]
Solubility	Soluble in CHCl <sub>3</sub> , DCM, Ethyl Acetate, Methanol; Insoluble in Water
Stereochemistry	L-isomer (S-configuration at alpha-carbon)
Storage Conditions	2–8 °C (Refrigerated), desiccated

## Synthetic Methodology

Two primary routes exist for synthesizing **Z-Val-OMe**: (A) Esterification of Z-Val-OH, or (B) Z-protection of H-Val-OMe. The protocol below details Route B, which is often preferred for its high yield and operational simplicity using the Schotten-Baumann condition.

### Protocol: Z-Protection of L-Valine Methyl Ester

Objective: Synthesize **Z-Val-OMe** from L-Valine methyl ester hydrochloride.

Reagents:

- H-Val-OMe[2]·HCl (Starting Material)[3]
- Benzyl chloroformate (Z-Cl) (Reagent)
- Sodium Bicarbonate (NaHCO<sub>3</sub>) (Base)
- Dichloromethane (DCM) / Water (Solvent System)

Step-by-Step Procedure:

- Preparation: Dissolve H-Val-OMe·HCl (10 mmol) in a biphasic mixture of DCM (50 mL) and saturated aqueous NaHCO<sub>3</sub> (50 mL).
- Addition: Cool the mixture to 0°C in an ice bath. Add Benzyl chloroformate (Z-Cl, 11 mmol) dropwise over 15 minutes with vigorous stirring.

- Reaction: Allow the reaction to warm to room temperature and stir for 3–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3).
- Work-up: Separate the organic (DCM) layer. Extract the aqueous layer once with fresh DCM.
- Washing: Wash the combined organic layers with 1M HCl (to remove unreacted amine), water, and brine.
- Purification: Dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under vacuum. Recrystallize from EtOAc/Hexane if necessary to obtain white crystals.

## Synthesis Workflow Diagram

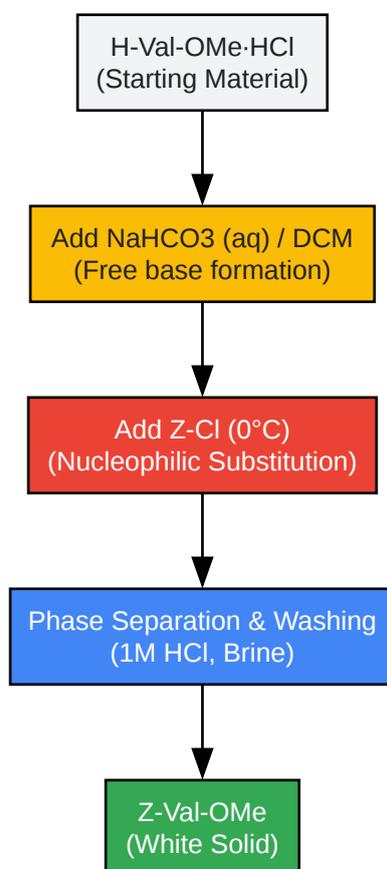


Figure 2: Synthetic workflow for Z-protection of Valine Methyl Ester.

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[6][7]

## Analytical Characterization

To validate the identity of **Z-Val-OMe**, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

Expected  $^1\text{H}$  NMR Data ( $\text{CDCl}_3$ , 400 MHz):

- Aromatic Z-Group:  $\delta$  7.30–7.40 (m, 5H, Ph-H).
- Benzylic Protons:  $\delta$  5.10 (s, 2H, Ph-CH<sub>2</sub>-O).
- Amide Proton:  $\delta$  5.30 (br d, 1H, NH).
- Alpha Proton:  $\delta$  4.30 (dd, 1H,  $\alpha$ -CH).
- Methyl Ester:  $\delta$  3.73 (s, 3H, O-CH<sub>3</sub>).
- Beta Proton:  $\delta$  2.15 (m, 1H,  $\beta$ -CH).
- Gamma Protons:  $\delta$  0.90–0.96 (dd, 6H, Val-CH<sub>3</sub>).

Note: Chemical shifts ( $\delta$ ) are approximate and may vary slightly based on concentration and temperature.

## Applications in Drug Development

**Z-Val-OMe** serves as a crucial intermediate in the synthesis of bioactive peptides and peptidomimetics.<sup>[4]</sup>

- **Peptide Synthesis:** It acts as an N-protected, C-protected "capped" unit. The methyl ester can be selectively hydrolyzed (using LiOH) to yield Z-Val-OH, which is then ready for coupling to the next amino acid.
- **Enzyme Inhibitors:** Valine derivatives are common scaffolds for protease inhibitors (e.g., HIV protease, HCV NS3 protease). The Z-group mimics the phenylalanine side chain in certain binding pockets, enhancing affinity.

- Prodrug Synthesis: The structure is homologous to the valine moiety found in Valacyclovir (Valtrex). While Valacyclovir is the valine ester of acyclovir, **Z-Val-OMe** represents the protected synthon used to introduce the valine residue during the manufacturing process [3].

## References

- Biomall. (n.d.). N-Cbz-L-valine methyl ester, 95%, 5gm. Retrieved from
- ChemicalBook. (2024). N-Carbobenzyloxy-L-valine methyl ester Properties. Retrieved from
- PubChem.[5][2] (n.d.). **Z-Val-OMe** Compound Summary. National Library of Medicine. Retrieved from

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## Sources

- 1. N-((Benzyloxy)carbonyl)-N-methyl-L-valine | 42417-65-2 | Benchchem [[benchchem.com](https://www.benchchem.com)]
- 2. H-Val-OMe.HCl | 6306-52-1 | Benchchem [[benchchem.com](https://www.benchchem.com)]
- 3. [prepchem.com](https://www.prepchem.com) [[prepchem.com](https://www.prepchem.com)]
- 4. [chemimpex.com](https://www.chemimpex.com) [[chemimpex.com](https://www.chemimpex.com)]
- 5. Z-Val-OMe | C14H19NO4 | CID 10967417 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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